N-Desisopropylpropranolol

Beschreibung

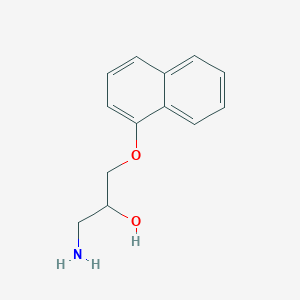

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMCITCRZXLMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943119 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-11-7 | |

| Record name | (±)-Desisopropylpropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20862-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desisopropylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is N-Desisopropylpropranolol

An In-depth Technical Guide to N-Desisopropylpropranolol

Executive Summary

N-Desisopropylpropranolol, also known as norpropranolol, is a primary active metabolite of the widely prescribed β-adrenergic blocker, propranolol.[1] Understanding its formation, subsequent metabolic fate, pharmacological activity, and analytical determination is critical for a comprehensive grasp of propranolol's overall clinical profile, including its efficacy and potential for adverse effects. This guide provides a detailed technical overview of N-Desisopropylpropranolol, synthesizing current knowledge for researchers, scientists, and professionals in drug development and toxicology.

Introduction: The Significance of a Key Metabolite

Propranolol undergoes extensive first-pass metabolism, with N-desisopropylation being one of the three main metabolic pathways.[2] The resulting metabolite, N-Desisopropylpropranolol (NDP), is not an inert byproduct; it retains biological activity, binding to β-adrenergic receptors and contributing to the parent drug's pharmacological spectrum.[1] Its presence and concentration in biological systems are therefore of significant interest in pharmacokinetic and pharmacodynamic studies, as well as in clinical and forensic toxicology. This document elucidates the core chemical, metabolic, and pharmacological characteristics of NDP, offering field-proven insights into its analysis and relevance.

Chemical and Physical Properties

A clear understanding of a molecule's physicochemical properties is foundational to all further study, from developing analytical methods to interpreting its biological behavior.

| Property | Value | Reference |

| Chemical Name | 1-amino-3-naphthalen-1-yloxypropan-2-ol | [3] |

| Common Synonyms | Norpropranolol, N-Deisopropylpropranolol, DIP, NDP | [1][3] |

| CAS Number | 20862-11-7 | [3][4] |

| Molecular Formula | C₁₃H₁₅NO₂ | [3][4] |

| Molecular Weight | 217.26 g/mol | [3] |

| Boiling Point | 431.9 ± 30.0 °C (Predicted) | [4] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 11.90 ± 0.35 (Predicted) | [4] |

Metabolic Pathways: Formation and Fate

The biotransformation of propranolol is a multi-step process involving several key enzymes primarily located in the liver.[2][3] N-Desisopropylpropranolol is a central intermediate in this metabolic cascade.

Formation of N-Desisopropylpropranolol

The generation of NDP from propranolol occurs via an oxidative side-chain cleavage. This N-desisopropylation reaction is catalyzed predominantly by the cytochrome P450 isoform CYP1A2 .[1][2] While other CYPs, like CYP2D6, are heavily involved in other aspects of propranolol metabolism (such as ring hydroxylation), CYP1A2 is the key enzyme responsible for this specific N-dealkylation step.[2]

Subsequent Metabolism of N-Desisopropylpropranolol

In vivo, NDP is considered a minor metabolite in terms of steady-state concentration because it is rapidly converted into other compounds.[2] This further metabolism proceeds along three identified pathways:

-

Oxidative Deamination: The primary amine of NDP is a substrate for Monoamine Oxidase (MAO) , which converts it to an unstable aldehyde intermediate.[5][6]

-

Reduction and Oxidation of the Aldehyde: The aldehyde intermediate is a branch point. It can be reduced by Aldehyde Reductase to form Propranolol Glycol (PGL) or oxidized, primarily by mitochondrial Aldehyde Dehydrogenase (ALDH) , to yield Naphthoxylactic Acid (NLA).[2][5][6]

-

N-Acetylation: The primary amine can also undergo conjugation via N-acetyltransferase , resulting in the formation of 1-acetamino-3-(1-naphthyloxy)-2-propanol (AcNDP), a metabolite detectable in human urine.[7]

The following diagram illustrates the complete metabolic journey from the parent drug to the various downstream metabolites.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-desisopropylpropranolol | 20862-11-7 [chemicalbook.com]

- 5. Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Side-chain metabolism of propranolol: involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination and properties of acetyl conjugate of N-desisopropylpropranolol, AcNDP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Desisopropylpropranolol: Structure, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desisopropylpropranolol is a primary human metabolite of the widely prescribed beta-blocker, propranolol. As a key product of propranolol's phase I metabolism, a thorough understanding of its chemical structure, formation, and biological activity is crucial for a complete comprehension of propranolol's overall pharmacological and toxicological profile. This technical guide provides a comprehensive overview of N-Desisopropylpropranolol, delving into its chemical identity, spectroscopic characteristics, metabolic pathways, pharmacological significance, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry, as well as for professionals involved in drug development and safety assessment.

Chemical Identity and Structure

N-Desisopropylpropranolol, also known as Norpropranolol, is the product of the N-dealkylation of propranolol. Its chemical structure is characterized by the removal of one of the isopropyl groups from the secondary amine of the parent drug.

| Identifier | Value |

| IUPAC Name | 1-amino-3-(naphthalen-1-yloxy)propan-2-ol |

| Synonyms | Norpropranolol, (±)-1-Amino-3-(1-naphthyloxy)-2-propanol, N-Deisopropylpropranolol |

| CAS Number | 20862-11-7 |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| SMILES String | NCC(O)COC1=CC=CC2=CC=CC=C21[1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H-NMR: The proton NMR spectrum of N-Desisopropylpropranolol is expected to show distinct signals corresponding to the aromatic protons of the naphthalene ring, the protons of the propanolamine side chain, and the protons of the primary amine and hydroxyl groups.

-

Aromatic Region (δ 7.0-8.5 ppm): The seven protons of the naphthalene ring system will likely appear as a series of complex multiplets in this region.

-

Side Chain Protons (δ 3.0-4.5 ppm): The protons on the carbons of the propanolamine side chain (CH₂-O, CH-OH, and CH₂-NH₂) are expected to resonate in this range, exhibiting complex splitting patterns due to spin-spin coupling. The removal of the isopropyl group will simplify this region compared to the spectrum of propranolol.

-

Amine and Hydroxyl Protons: The chemical shifts of the -NH₂ and -OH protons are variable and depend on the solvent and concentration. They are expected to appear as broad singlets.

¹³C-NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 100-160 ppm): The ten carbons of the naphthalene ring will show distinct signals in this region.

-

Aliphatic Carbons (δ 40-75 ppm): The three carbons of the propanolamine side chain are expected to resonate in this upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of N-Desisopropylpropranolol will be characterized by absorption bands corresponding to its key functional groups.

-

O-H and N-H Stretching (3200-3500 cm⁻¹): A broad band in this region is expected due to the stretching vibrations of the hydroxyl (-OH) and primary amine (-NH₂) groups, likely with some hydrogen bonding.

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): Sharp peaks in this region will correspond to the stretching vibrations of the C-H bonds on the naphthalene ring.

-

Aliphatic C-H Stretching (2850-2960 cm⁻¹): Absorptions in this region will be due to the C-H stretching of the propanolamine side chain.

-

C-O Stretching (1000-1300 cm⁻¹): A strong band in this region is expected from the stretching vibration of the ether linkage (Ar-O-CH₂) and the alcohol C-O bond.

-

Aromatic C=C Bending (1400-1600 cm⁻¹): Several bands in this region will be characteristic of the naphthalene ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of N-Desisopropylpropranolol. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 218.1. Fragmentation of this ion in tandem mass spectrometry (MS/MS) can provide structural information for selective and sensitive quantification. A published HPLC-MS/MS method for the simultaneous quantification of propranolol and its metabolites, including N-Desisopropylpropranolol, provides a basis for its analysis in biological matrices.[2]

Metabolic Pathways

N-Desisopropylpropranolol is a significant Phase I metabolite of propranolol. Its formation and subsequent metabolism are primarily mediated by the cytochrome P450 (CYP) enzyme system and other enzymes.

Formation of N-Desisopropylpropranolol

The N-desisopropylation of propranolol to form N-Desisopropylpropranolol is a key metabolic pathway. This reaction is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme, with a minor contribution from cytochrome P450 2D6 (CYP2D6) .

Further Metabolism of N-Desisopropylpropranolol

N-Desisopropylpropranolol is not an end-product of metabolism and undergoes further biotransformation. It is a substrate for monoamine oxidase (MAO) , which deaminates the primary amine to an aldehyde intermediate. This intermediate is then oxidized by aldehyde dehydrogenase (ALDH) to form naphthoxylactic acid .

Pharmacological Activity

Understanding the pharmacological activity of N-Desisopropylpropranolol is critical for assessing its contribution to the overall therapeutic and potential adverse effects of propranolol.

Beta-Adrenergic Blocking Activity

N-Desisopropylpropranolol retains some beta-blocking activity, although it is significantly less potent than its parent compound, propranolol. The activity is stereoselective, with the S(-)-enantiomer exhibiting greater beta-blocking effects than the R(+)-enantiomer . Studies have shown that the β2-adrenoceptor antagonistic actions of R(+)- and S(-)-N-Desisopropylpropranolol are 1600-times and 200-times less potent, respectively, than those of propranolol.[3] The beta-adrenoceptor antagonistic action is primarily associated with the S(-)-enantiomer, while the R(+)-enantiomer and its N-acetyl conjugate show negligible activity in this regard.[3]

Analytical Methodology

The accurate and sensitive quantification of N-Desisopropylpropranolol in biological matrices is essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for this purpose.

HPLC-MS/MS Method for Quantification in Human Plasma

A validated HPLC-MS/MS method allows for the simultaneous quantification of propranolol and its metabolites, including N-Desisopropylpropranolol, in infant plasma.[2]

Experimental Protocol:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,500 rpm for 10 minutes at 4°C.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.[2]

-

-

Chromatographic Conditions:

-

Column: Hypersil GOLD C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for N-Desisopropylpropranolol and the internal standard would be monitored for quantification.

-

Conclusion

N-Desisopropylpropranolol is a key metabolite in the disposition of propranolol, formed primarily by CYP1A2-mediated N-desisopropylation. While it possesses some beta-blocking activity, it is considerably less potent than the parent drug. Its further metabolism to inactive products proceeds via monoamine oxidase and aldehyde dehydrogenase. The analytical methods, particularly HPLC-MS/MS, are well-established for its sensitive and specific quantification in biological fluids. A comprehensive understanding of the chemical and biological properties of N-Desisopropylpropranolol, as outlined in this guide, is indispensable for a complete characterization of the pharmacology and safety profile of propranolol. Further research to obtain and fully characterize the NMR and IR spectra of N-Desisopropylpropranolol would be a valuable contribution to the scientific literature.

References

-

Facile Synthesis of Propranolol and Novel Derivatives. (2020). Semantic Scholar. [Link]

-

An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. (n.d.). PubMed Central (PMC). [Link]

-

Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. (2022). Asian Journal of Chemistry. [Link]

- Synthesis method and application of propranolol. (n.d.).

-

(+-)-Desisopropylpropranolol. (n.d.). PubChem. [Link]

-

1H and 13C NMR Characteristics of β-blockers. (2011). PubMed. [Link]

-

Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. (n.d.). SciSpace. [Link]

-

Determination of propranolol and its major metabolites in plasma and urine by high-performance liquid chromatography without solvent extraction. (n.d.). PubMed. [Link]

-

Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. (2022). PubMed Central (PMC). [Link]

-

Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. (2023). PubMed. [Link]

-

Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. (2025). Agilent. [Link]

-

Investigations on the phase II metabolism of propranolol and hydroxypropranolols. (n.d.). Refubium - Freie Universität Berlin. [Link]

-

beta-Adrenoreceptor antagonistic actions and mutagenicities of R(+)- and S(-)-enantiomers of N-desisopropylpropranolol and its N-acetyl conjugate. (n.d.). PubMed. [Link]

Sources

- 1. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

An In-depth Technical Guide to the Synthesis of N-Desisopropylpropranolol

This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of N-Desisopropylpropranolol, a primary metabolite of the widely used beta-blocker, Propranolol. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of N-Desisopropylpropranolol

N-Desisopropylpropranolol is the product of the N-dealkylation of Propranolol, a metabolic process that primarily occurs in the liver.[1][2] This side-chain oxidation is mainly catalyzed by the cytochrome P450 enzyme CYP1A2, with some contribution from CYP2D6.[3] As a significant metabolite, N-Desisopropylpropranolol is crucial for pharmacokinetic and pharmacodynamic studies of Propranolol, as well as for the development of analytical standards for drug metabolism and toxicology research.[4] The ability to synthesize this compound chemically provides researchers with a reliable source of pure material, independent of biological systems.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The synthesis of N-Desisopropylpropranolol can be logically approached by adapting the well-established synthetic route for Propranolol. The core of this strategy involves the formation of an ether linkage between 1-naphthol and a three-carbon chain containing an amino and a hydroxyl group.

A logical retrosynthetic pathway is depicted below:

Caption: Retrosynthetic analysis of N-Desisopropylpropranolol.

This analysis suggests a forward synthesis commencing with the reaction of 1-naphthol with an epoxide, followed by the introduction of the primary amine. A key consideration is the protection of the amine functionality to prevent side reactions.

Recommended Synthetic Pathway

The proposed synthesis is a two-step process starting from 1-naphthol and epichlorohydrin, followed by amination with a protected amine source and subsequent deprotection. This method is analogous to established propranolol syntheses, which have been shown to be efficient.[5][6][7]

Overall Reaction Scheme

Caption: Overall synthetic scheme for N-Desisopropylpropranolol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

This initial step involves the Williamson ether synthesis between 1-naphthol and epichlorohydrin. The use of a base is critical to deprotonate the phenolic hydroxyl group of 1-naphthol, forming a nucleophilic naphthoxide ion.

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol in a suitable solvent such as ethanol or acetone.

-

Base Addition: Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution and stir until the 1-naphthol is fully deprotonated.

-

Epichlorohydrin Addition: Slowly add a slight excess of epichlorohydrin to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Table 1: Reagent Quantities and Reaction Conditions for Step 1

| Reagent | Molar Ratio | Typical Solvent | Temperature (°C) | Reaction Time (h) |

| 1-Naphthol | 1.0 | Ethanol/Water (9:1)[6] | Reflux | 4-6 |

| Epichlorohydrin | 1.2 | |||

| Sodium Hydroxide | 1.1 |

Step 2: Synthesis of N-Desisopropylpropranolol via Benzylamine Adduct and Hydrogenolysis

This step involves the nucleophilic ring-opening of the epoxide by a protected primary amine, followed by deprotection. Benzylamine is a suitable choice as the benzyl group can be readily removed by catalytic hydrogenolysis.

Protocol:

-

Epoxide Ring-Opening: Dissolve the purified 1-(naphthalen-1-yloxy)-2,3-epoxypropane in a polar aprotic solvent like methanol or isopropanol. Add an excess of benzylamine to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the epoxide is consumed (monitored by TLC).

-

Isolation of Intermediate: Remove the solvent under reduced pressure. The resulting crude product, 1-(benzylamino)-3-(naphthalen-1-yloxy)propan-2-ol, can be purified by column chromatography or used directly in the next step.

-

Deprotection (Hydrogenolysis): Dissolve the intermediate in a suitable solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Work-up and Purification: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The crude N-Desisopropylpropranolol can be purified by recrystallization or column chromatography.

Table 2: Reagent Quantities and Reaction Conditions for Step 2

| Reagent | Molar Ratio | Typical Solvent | Temperature (°C) | Reaction Time (h) |

| 1-(Naphthalen-1-yloxy)-2,3-epoxypropane | 1.0 | Methanol | 25-40 | 6-12 |

| Benzylamine | 2.0 | |||

| 10% Pd/C | catalytic | Ethanol | 25 | 12-24 |

| Hydrogen Gas | excess |

In-Process Controls and Characterization

Throughout the synthesis, it is imperative to monitor the progress of the reactions and characterize the intermediates and the final product to ensure purity and structural integrity.

-

Thin Layer Chromatography (TLC): A crucial technique for monitoring reaction progress and assessing the purity of column chromatography fractions.[6]

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity of the final product.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure of the synthesized compounds.

Safety Considerations

-

Epichlorohydrin: Is a carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Flammable Solvents: Ethanol, methanol, and other organic solvents are flammable and should be handled away from ignition sources.

-

Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Hydrogenation should be performed in a properly ventilated area with appropriate safety measures.

-

Bases: Sodium hydroxide and potassium carbonate are corrosive and should be handled with care.

Conclusion

This guide presents a robust and well-reasoned synthetic pathway for N-Desisopropylpropranolol, leveraging established chemical principles and adapting methodologies from the synthesis of Propranolol. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce high-purity N-Desisopropylpropranolol for their analytical and metabolic studies. The successful synthesis of this key metabolite will undoubtedly contribute to a deeper understanding of the pharmacology of Propranolol.

References

- CN113511979A - Synthesis method and application of propranolol - Google P

-

Facile Synthesis of Propranolol and Novel Derivatives - SciSpace. (URL: [Link])

-

N-dealkylation of propranolol in rat, dog, and man. Chemical and stereochemical aspects. (URL: [Link])

-

Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin. (URL: [Link])

-

Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate. (URL: [Link])

-

Propranolol Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

-

Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase - ACS Publications. (URL: [Link])

-

involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver - PubMed. (URL: [Link])

- CN108586273B - A kind of preparation method of propranolol hydrochloride - Google P

- US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google P

-

SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube. (URL: [Link])

- CN104961642A - Novel propranolol synthesis method - Google P

-

(+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem - NIH. (URL: [Link])

-

Structure of propranolol and the major sites of metabolism of... - ResearchGate. (URL: [Link])

-

Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450 - Chemistry and Chemical Engineering Division. (URL: [Link])

Sources

- 1. N-dealkylation of propranolol in rat, dog, and man. Chemical and stereochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. ClinPGx [clinpgx.org]

- 4. N-Desisopropylpropranolol analytical standard 20862-11-7 [sigmaaldrich.com]

- 5. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-Desisopropylpropranolol: Physicochemical Properties, Synthesis, and Analysis

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desisopropylpropranolol (NDP), also known as norpropranolol, is a primary active metabolite of the widely prescribed β-adrenergic receptor antagonist, propranolol.[1][2] Formed in the liver primarily through the action of the cytochrome P450 isoform CYP1A2, NDP plays a significant role in the overall pharmacological profile of its parent drug.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of N-Desisopropylpropranolol, detailed methodologies for its synthesis and analysis, and an exploration of its pharmacological characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of propranolol metabolism, β-blocker pharmacology, and related analytical chemistry.

Physicochemical Properties

N-Desisopropylpropranolol is a propanolamine derivative characterized by a naphthalene moiety linked to an amino-propanol side chain.[4] Its chemical structure is closely related to propranolol, differing by the absence of the isopropyl group on the amine.

Chemical and Physical Data

A summary of the key physicochemical properties of N-Desisopropylpropranolol is presented in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | 1-amino-3-(naphthalen-1-yloxy)propan-2-ol | [4] |

| Synonyms | (±)-Norpropranolol, N-Deisopropylpropranolol, (±)-1-Amino-3-(1-naphthyloxy)-2-propanol | [5] |

| CAS Number | 20862-11-7 | [4] |

| Molecular Formula | C₁₃H₁₅NO₂ | [4] |

| Molecular Weight | 217.26 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not explicitly found | |

| Boiling Point (Predicted) | 431.9 ± 30.0 °C | [6] |

| Density (Predicted) | 1.192 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 11.90 ± 0.35 | [6] |

| Solubility | Soluble in DMSO. | [3] |

The hydrochloride salt of N-Desisopropylpropranolol is also a common form, with a molecular formula of C₁₃H₁₅NO₂ • HCl and a formula weight of 253.7 g/mol .[3]

Synthesis of N-Desisopropylpropranolol

While N-Desisopropylpropranolol is a metabolite, its chemical synthesis is crucial for obtaining a pure standard for analytical and pharmacological studies. A general synthetic approach involves the reaction of 1-naphthol with a suitable three-carbon aminopropanol synthon. A plausible synthetic route is outlined below, adapted from general methods for preparing similar aryloxypropanolamines.

Synthetic Pathway

Figure 1: Proposed synthetic pathway for N-Desisopropylpropranolol.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

-

Dissolve 1-naphthol in a suitable solvent such as dimethyl sulfoxide (DMSO).[5]

-

Add a base, such as powdered potassium hydroxide (KOH), and stir the mixture at room temperature.[5]

-

Slowly add epichlorohydrin to the reaction mixture and continue stirring at room temperature for several hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).[5]

-

Wash the organic layer with a dilute base solution and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide intermediate.[5]

Step 2: Synthesis of N-Desisopropylpropranolol

-

The synthesis of the key reagent, 3-amino-1,2-propanediol, can be achieved by reacting glycerin chlorohydrin with ammonia water in the presence of a catalyst.[7]

-

React the synthesized 1-(naphthalen-1-yloxy)-2,3-epoxypropane with 3-amino-1,2-propanediol. The reaction involves the nucleophilic attack of the amino group on the epoxide ring.

-

The reaction conditions (solvent, temperature, and reaction time) will need to be optimized to maximize the yield of the desired product.

-

After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.

Step 3: Preparation of N-Desisopropylpropranolol Hydrochloride

-

Dissolve the purified N-Desisopropylpropranolol free base in a suitable organic solvent (e.g., ethyl acetate).

-

Add a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.[8]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of N-Desisopropylpropranolol in biological matrices and for quality control of the synthesized compound. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like N-Desisopropylpropranolol, reversed-phase HPLC is typically used, where the stationary phase is nonpolar and the mobile phase is polar.

Experimental Protocol: HPLC-UV for Plasma Samples

This protocol is adapted from a method for propranolol analysis and may require optimization for N-Desisopropylpropranolol.[9]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of plasma, add 100 µL of 0.1 N HCl and vortex.[9]

-

Add 3 mL of a suitable extraction solvent (e.g., tert-butyl methyl ether) and vortex for 3 minutes.[9]

-

Centrifuge at 4500 rpm for 10 minutes at 4 °C.[9]

-

Transfer 2 mL of the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50 °C.[9]

-

Reconstitute the residue in 100 µL of the mobile phase.[9]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 0.01 M disodium hydrogen phosphate, pH 3.5) in a ratio of 50:35:15 (v/v/v).[10] The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 20-60 µL.

-

Detection: UV detector at a wavelength of approximately 290 nm.

-

Column Temperature: Ambient or controlled (e.g., 40 °C).

-

Figure 2: General workflow for HPLC analysis of N-Desisopropylpropranolol.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow-bore fused-silica capillary filled with an electrolyte solution.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

This is a general protocol and will require optimization for the specific application.

-

Capillary Preparation:

-

Running Buffer Preparation:

-

Sample Preparation:

-

Dilute the sample in the running buffer or a compatible solution.

-

For biological samples, a pre-treatment step such as protein precipitation or solid-phase extraction may be necessary.

-

-

Electrophoretic Conditions:

-

Capillary: Fused-silica capillary (e.g., 50-100 µm internal diameter).

-

Voltage: Apply a high voltage (e.g., 15-30 kV) across the capillary.

-

Injection: Hydrodynamic or electrokinetic injection.

-

Detection: On-capillary UV detection at a suitable wavelength (e.g., 214 nm).

-

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of N-Desisopropylpropranolol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the naphthalene ring, the protons of the propanolamine side chain (CH₂, CH, and NH₂), and the hydroxyl proton.

-

¹³C NMR: The spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts would be indicative of their chemical environment (aromatic, aliphatic, attached to oxygen or nitrogen).

Infrared (IR) Spectroscopy

The IR spectrum of N-Desisopropylpropranolol would exhibit characteristic absorption bands for its functional groups.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O stretch (ether): A strong band in the region of 1000-1300 cm⁻¹.[14]

Stability and Degradation

Understanding the stability of N-Desisopropylpropranolol is critical for the development of analytical methods and for assessing its fate in biological systems. Forced degradation studies are employed to identify potential degradation products and pathways.

Forced Degradation Studies: These studies involve exposing the drug substance to stress conditions such as heat, humidity, acid, base, and light.[15] Propranolol itself is known to degrade under photolytic conditions, yielding products such as 1-naphthol.[15] It is plausible that N-Desisopropylpropranolol would exhibit similar degradation pathways given its structural similarity. The degradation of propranolol has been shown to be pH-dependent, with increased degradation rates at higher pH values.[12]

Pharmacological Profile

N-Desisopropylpropranolol is an active metabolite of propranolol and contributes to its overall β-blocking activity.[3]

Mechanism of Action

Like its parent compound, N-Desisopropylpropranolol acts as a competitive antagonist at β-adrenergic receptors.[3] By binding to these receptors, it prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby blocking their downstream signaling effects.

Receptor Binding and Functional Activity

N-Desisopropylpropranolol binds to β-adrenergic receptors with a dissociation constant (Kd) of 42 nM in turkey erythrocytes.[3] It also inhibits the (-)-isoproterenol-induced activation of adenylate cyclase with an inhibition constant (Ki) of 175 nM.[3] While a direct comparative study of the binding affinities of N-Desisopropylpropranolol and propranolol at human β1 and β2 receptors was not found in the provided search results, it is established that N-Desisopropylpropranolol is a pharmacologically active metabolite.

Figure 3: Antagonistic action of N-Desisopropylpropranolol at the β-adrenergic receptor.

Conclusion

N-Desisopropylpropranolol is a key active metabolite of propranolol with significant pharmacological activity. This technical guide has provided a comprehensive overview of its physical and chemical properties, synthetic methodologies, and analytical techniques for its characterization and quantification. The information presented herein is intended to be a valuable resource for scientists and researchers in the fields of pharmacology, medicinal chemistry, and analytical chemistry, facilitating further investigation into the role of this important metabolite in the therapeutic effects and side-effect profile of propranolol.

References

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P

- CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google P

- CN108586273B - A kind of preparation method of propranolol hydrochloride - Google P

-

Synthesis of 1-((1-Methylethyl)amino)-3-(1-naphthyloxy)-2-propanol (propranolol) diphenylacetate - PrepChem.com. (URL: [Link])

-

A Facile Synthesis of (S) – (-) – Propranolol - Journal of Sciences, Islamic Republic of Iran. (URL: [Link])

-

(+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem. (URL: [Link])

-

The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed. (URL: [Link])

-

Tutorial: Capillary Electrophoresis. (URL: [Link])

-

Preparation and characterization of propranolol hydrochloride nanoparticles: a comparative study - PubMed. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

-

Development and validation of HPLC method for estimation of propranolol HCL in human plasma - ResearchGate. (URL: [Link])

-

Photodegradation products of propranolol: The structures and pharmacological studies | Request PDF - ResearchGate. (URL: [Link])

-

1H and 13C NMR Characteristics of β-blockers - PubMed. (URL: [Link])

-

Plasma binding and the affinity of propranolol for a beta receptor in man - PubMed. (URL: [Link])

-

The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period - RSC Publishing. (URL: [Link])

-

A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC - NIH. (URL: [Link])

-

ISSN: 2277–4998 DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPE - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (URL: [Link])

-

The infrared and Raman spectra of propranolol hydrochloride - CORE. (URL: [Link])

-

Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin. (URL: [Link])

-

Note 1H-NMR Spectrometric determination of propranolol and itssimultaneous determi- nation in presence of xipamide in pharma. (URL: [Link])

-

Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins - YouTube. (URL: [Link])

-

Photodegradation products of propranolol: the structures and pharmacological studies. (URL: [Link])

-

High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. (URL: [Link])

-

Fourier transform-infrared (FTIR) spectra for propranolol HCl in a... - ResearchGate. (URL: [Link])

-

Preparation And Characterization Of Propranolol Hidrocloride Buccal Mucoadhesive Tablet - https ://dspace.uii.ac.id. (URL: [Link])

-

Lab 6: Capillary Electrophoresis - Chemistry LibreTexts. (URL: [Link])

-

Propranolol Photodegradation Study | PDF | Thin Layer Chromatography - Scribd. (URL: [Link])

-

Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors | bioRxiv. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. (URL: [Link])

-

HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM - Panacea Research Library. (URL: [Link])

-

Pharmacological properties of beta-adrenoceptor blocking drugs - Krause und Pachernegg. (URL: [Link])

-

Simultaneous Determination of Amitriptyline Hydrochloride and Propranolol Hydrochloride in Commercial Formulation by Multitudina. (URL: [Link])

-

FTIR INTERPRETATION OF DRUGS - RJPN. (URL: [Link])

Sources

- 1. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 2. Preparation and characterization of propranolol hydrochloride nanoparticles: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. scispace.com [scispace.com]

- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 8. CN108586273B - A kind of preparation method of propranolol hydrochloride - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]

- 12. The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28351A [pubs.rsc.org]

- 13. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of N-Desisopropylpropranolol

Executive Summary: N-Desisopropylpropranolol (NDP), also known as norpropranolol, is a primary active metabolite of the widely prescribed non-selective beta-blocker, propranolol.[1] Formed through cytochrome P450-mediated metabolism, NDP exerts its pharmacological effects primarily through competitive antagonism of β1 and β2-adrenergic receptors, albeit with significantly lower potency than its parent compound. Its mechanism involves the direct blockade of these G-protein coupled receptors, thereby inhibiting the downstream adenylyl cyclase signaling cascade and subsequent physiological responses to catecholamines. This guide provides a detailed examination of the biotransformation, molecular interactions, pharmacodynamics, stereoselectivity, and potential off-target effects of NDP, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Metabolic Profile and Biotransformation

N-Desisopropylpropranolol is a product of Phase I metabolism of propranolol. Understanding its formation and subsequent metabolic fate is crucial for interpreting its pharmacokinetic and pharmacodynamic profile.

Formation of N-Desisopropylpropranolol

The primary pathway for the formation of NDP is the N-desisopropylation of propranolol, an oxidative reaction predominantly catalyzed by the cytochrome P450 isoform CYP1A2 in the liver.[1] This reaction involves the removal of the isopropyl group from the secondary amine of the propranolol side chain.[2]

Subsequent Metabolic Pathways

NDP is considered a minor metabolite in vivo not because its formation is limited, but because it is rapidly cleared through further biotransformation. There are two principal subsequent pathways:

-

Oxidative Deamination: NDP undergoes oxidative deamination by monoamine oxidase (MAO), converting it into an unstable aldehyde intermediate. This intermediate is then reduced by aldehyde reductase to form propranolol glycol (PGL).[3]

-

Acetylation: The primary amine of NDP can be acetylated by N-acetyltransferase to form 1-acetamino-3-(1-naphthyloxy)-2-propanol (AcNDP), which has been detected in human urine.[4]

Part 2: Primary Mechanism of Action: β-Adrenergic Receptor Antagonism

The core mechanism of action for NDP is its function as a competitive antagonist at β-adrenergic receptors (β-ARs), a class of G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system.[1]

Interaction with β-Adrenergic Receptors

Like its parent compound, NDP competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding to β1 and β2-adrenergic receptors. By occupying the receptor's binding site without activating it, NDP blocks the initiation of the downstream signaling cascade that is normally triggered by agonist binding.

Inhibition of the Gs-Adenylyl Cyclase-cAMP Pathway

β-adrenergic receptors are canonically coupled to the stimulatory G-protein, Gs. The binding of an agonist (e.g., epinephrine) triggers a conformational change in the receptor, activating Gs. The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] As a critical second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates numerous intracellular proteins, leading to physiological effects such as increased heart rate, cardiac contractility, and smooth muscle relaxation.[5]

N-Desisopropylpropranolol, as a competitive antagonist, prevents this entire cascade from occurring. By blocking agonist binding, it maintains the β-AR/Gs protein complex in an inactive state, preventing the production of cAMP and thereby inhibiting the sympathetic response in target tissues.

Part 3: Pharmacodynamics and Quantitative Analysis

While NDP shares a mechanism with propranolol, its pharmacodynamic profile is distinguished by markedly lower potency and a pronounced stereoselectivity.

Binding Affinity and Functional Potency

Quantitative studies have established the binding and functional parameters of NDP. In radioligand binding assays using turkey erythrocyte membranes, which are rich in β-ARs, NDP exhibits a dissociation constant (Kd) of 42 nM.[1] In functional assays, it inhibits isoproterenol-induced activation of adenylyl cyclase with an inhibition constant (Ki) of 175 nM.[1]

Compared to propranolol, NDP is substantially less potent. Studies on isolated guinea pig tissues have shown that the S(-) enantiomer of NDP is approximately 100-fold less potent at β1-receptors (in atria) and 200-fold less potent at β2-receptors (in trachea) than propranolol. The R(+) enantiomer is even weaker, showing potency reductions of 1700-fold and 1600-fold at β1 and β2 receptors, respectively.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 42 nM | Turkey Erythrocytes | [1] |

| Functional Inhibition (Ki) | 175 nM | Adenylate Cyclase Assay | [1] |

| Relative Potency vs. Propranolol (S-NDP) | ~100x weaker (β1)~200x weaker (β2) | Guinea Pig AtriaGuinea Pig Trachea | [From previous search] |

| Relative Potency vs. Propranolol (R-NDP) | ~1700x weaker (β1)~1600x weaker (β2) | Guinea Pig AtriaGuinea Pig Trachea | [From previous search] |

Stereoselectivity

As with many β-blockers, the pharmacological activity of NDP resides almost exclusively in one stereoisomer. The S(-)-enantiomer possesses the significant β-adrenergic antagonistic activity, whereas the R(+)-enantiomer is considered practically inactive at these receptors. This stereoselectivity is a hallmark of the specific steric requirements of the β-adrenergic receptor binding pocket.

Part 4: Potential Off-Target Mechanism: Membrane-Stabilizing Activity

At concentrations higher than those required for β-blockade, propranolol is known to exhibit "membrane-stabilizing" or "local anesthetic" effects.[6][7] This activity is not a class effect of all β-blockers and is independent of β-receptor interaction.[8] The mechanism for this effect is the blockade of voltage-gated sodium channels.[8][9]

Given the close structural similarity between propranolol and N-Desisopropylpropranolol, it is highly probable that NDP also possesses membrane-stabilizing properties. This off-target activity would become relevant at higher concentrations, potentially contributing to its overall pharmacological or toxicological profile. This effect is not stereospecific for propranolol, suggesting that both R(+) and S(-) enantiomers of NDP could contribute to sodium channel blockade.[8] While direct experimental evidence for NDP's effect on sodium channels is limited in the available literature, it represents a critical area for investigation, particularly when assessing its antiarrhythmic or central nervous system effects.

Part 5: Key Experimental Methodologies & Protocols

The characterization of NDP's mechanism of action relies on established, self-validating experimental systems. Below are detailed protocols for two fundamental assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of NDP for β-adrenergic receptors by measuring its ability to compete with a high-affinity radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of NDP.

-

Materials:

-

Membrane Preparation: Tissue or cells expressing β-ARs (e.g., turkey erythrocytes, rat cardiac membranes).[10][11]

-

Radioligand: A non-selective, high-affinity β-AR antagonist, e.g., [³H]dihydroalprenolol (DHA) or [¹²⁵I]cyanopindolol.[10]

-

Test Compound: N-Desisopropylpropranolol (serial dilutions).

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[12]

-

Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum filtration manifold.[10][12]

-

Scintillation counter and fluid.

-

-

Methodology:

-

Membrane Preparation: Homogenize tissue in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g). Wash and resuspend the pellet in assay buffer. Determine protein concentration (e.g., BCA assay).[12]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled propranolol.

-

Competitive Binding: Membranes + Radioligand + Serial dilutions of NDP.

-

-

Incubation: Add membranes (e.g., 50-100 µg protein), a fixed concentration of radioligand (typically near its Kd value), and the test compounds to a final volume (e.g., 250 µL). Incubate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[12]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Wash filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[12]

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of NDP.

-

Fit the data to a one-site competitive binding model using non-linear regression to determine the IC₅₀ value (the concentration of NDP that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 2: Functional cAMP Antagonism Assay

This assay measures NDP's ability to block the agonist-induced production of the second messenger cAMP in whole cells.

-

Objective: To determine the functional potency (IC₅₀) of NDP in a cell-based system.

-

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing a β-AR subtype (e.g., HEK293 or CHO cells).

-

Agonist: A potent β-AR agonist (e.g., Isoproterenol).

-

Test Compound: N-Desisopropylpropranolol (serial dilutions).

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.[13][14]

-

Cell culture medium and stimulation buffer.

-

-

Methodology:

-

Cell Culture: Plate cells in a 96- or 384-well plate and grow to an appropriate confluency.[13]

-

Pre-incubation: Remove culture medium and pre-incubate the cells with serial dilutions of NDP (the antagonist) in stimulation buffer for a set period (e.g., 30 minutes) at 37°C.[13]

-

Stimulation: Add a fixed concentration of the agonist (isoproterenol, typically at its EC₈₀ concentration to ensure a robust signal) to the wells containing NDP. Incubate for a further period (e.g., 30 minutes) at 37°C.[13]

-

Lysis and Detection: Terminate the reaction by adding the cell lysis buffer provided in the detection kit.

-

Quantification: Following the kit manufacturer's instructions, add the detection reagents and measure the signal (e.g., fluorescence ratio for HTRF). The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Generate a cAMP standard curve to quantify the amount of cAMP in each well.

-

Plot the agonist-stimulated cAMP production against the log concentration of NDP.

-

Fit the data to a dose-response inhibition curve using non-linear regression to determine the IC₅₀ value, which represents the concentration of NDP required to inhibit 50% of the agonist-induced cAMP response.

-

-

Conclusion

N-Desisopropylpropranolol is an active metabolite of propranolol that functions as a bona fide, albeit weak, competitive antagonist of β1- and β2-adrenergic receptors. Its primary mechanism of action is the direct inhibition of the Gs-adenylyl cyclase-cAMP signaling pathway. Its significantly lower potency compared to propranolol, particularly that of the R(+) enantiomer, indicates that its contribution to the overall β-blocking effect of a propranolol dose is likely modest unless propranolol metabolism is unusually high or NDP clearance is impaired. The probable off-target activity of NDP at voltage-gated sodium channels, mirroring the membrane-stabilizing effect of its parent compound, warrants further investigation as it may contribute to the broader pharmacological or toxicological profile. The experimental frameworks detailed herein provide robust, validated systems for the continued characterization of this and other adrenoceptor-targeting compounds.

References

-

Bilezikian, J. P., et al. (1980). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of cyclic nucleotide research. [Link]

-

Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

-

PubChem. (+-)-Desisopropylpropranolol. [Link]

-

Oda, S., et al. (1998). involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. Biological & Pharmaceutical Bulletin. [Link]

-

Cadet, P., et al. (1995). Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils. Biochemical Pharmacology. [Link]

-

Brodde, O. E., et al. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]

-

Shiraishi, Y., et al. (2023). β-Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β-Cells In Vitro. Advanced Biology. [Link]

-

Wang, D. W., et al. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology. [Link]

-

Nguyen, T. H., et al. (1996). (S)-4'-hydroxypropranolol causes product inhibition and dose-dependent bioavailability of propranolol enantiomers in the isolated perfused rat liver and in rat liver microsomes. Xenobiotica. [Link]

-

Vivonics Preclinical Ltd. In Vivo Cardiac Ion Channel Screening for QTc Effects. [Link]

-

SlideShare. Lab.4 Methods of bioassay. [Link]

-

Open Education Alberta. Off-target side-effects – An ABC of PK/PD. [Link]

-

Rauws, A. G., et al. (1987). Effects of propranolol and a number of its analogues on sodium channels. General Pharmacology. [Link]

-

ResearchGate. The isolated heart and experimental protocol. [Link]

-

ResearchGate. Study design of (A) competition radioligand binding assay to quantify β.... [Link]

-

Shirai, Y., et al. (1998). Determination and Properties of Acetyl Conjugate of N-desisopropylpropranolol, AcNDP. Chemical & Pharmaceutical Bulletin. [Link]

-

Sunagawa, N., et al. (1991). Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium. Journal of Pharmacobio-Dynamics. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

PharmGKB. Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. [Link]

-

American Society for Microbiology. CAMP Test Protocols. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination and properties of acetyl conjugate of N-desisopropylpropranolol, AcNDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propranolol blocks cardiac and neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of propranolol and a number of its analogues on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

N-Desisopropylpropranolol as a metabolite of propranolol

Content Type: Technical Guide / Whitepaper Subject: Metabolic profiling, pharmacological characterization, and bioanalysis of N-Desisopropylpropranolol.

Executive Summary

N-Desisopropylpropranolol (NDP), also known as norpropranolol or desisopropylpropranolol, is a primary Phase I metabolite of the non-selective beta-blocker propranolol. While often overshadowed by the 4-hydroxypropranolol metabolite, NDP represents a critical branch of the metabolic tree mediated primarily by CYP1A2 , with secondary involvement of CYP2D6 .

Although NDP retains beta-adrenergic blocking activity, its potency is significantly lower (approx. 100–1700 fold) than the parent drug, making it a minor contributor to the therapeutic effect. However, its importance lies in its downstream transformation: NDP is a precursor to chemically reactive aldehyde intermediates via monoamine oxidase (MAO), which has implications for tissue-specific toxicity and oxidative stress. This guide details the physicochemical identity, enzymatic pathways, pharmacological profile, and validated bioanalytical protocols for NDP.

Chemical Identity & Physicochemical Properties[1]

NDP is formed by the N-dealkylation of the isopropyl group from the propranolol side chain.[1]

| Property | Description |

| Chemical Name | 1-amino-3-(naphthalen-1-yloxy)propan-2-ol |

| Common Names | N-Desisopropylpropranolol, Norpropranolol, Desisopropylpropranolol |

| CAS Registry Number | 20862-11-7 (racemic) |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Monoisotopic Mass | 217.1103 Da |

| LogP | ~1.7 (Less lipophilic than propranolol, LogP ~3.0) |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in water. |

| Key Structural Feature | Primary amine (loss of isopropyl group), retaining the naphthyloxy core. |

Metabolic Pathway & Enzymology[2][3]

The formation of NDP is a classic example of N-dealkylation . Unlike the ring-oxidation pathway (forming 4-hydroxypropranolol) which is dominated by CYP2D6, the side-chain oxidation to NDP is primarily driven by CYP1A2 .

Mechanistic Pathway

-

Phase I (N-Dealkylation): Propranolol is oxidized at the isopropyl group, leading to the release of acetone and the formation of the primary amine, NDP.

-

Phase II/Intermediate (Deamination): NDP is a substrate for Monoamine Oxidase (MAO) .[1][2] MAO oxidatively deaminates NDP to form a labile aldehyde intermediate, 3-(α-naphthoxy)-2-hydroxypropanal .[3]

-

Terminal Oxidation/Reduction: The reactive aldehyde is rapidly converted:

Pathway Visualization

The following diagram illustrates the enzymatic cascade and the critical divergence points.

Figure 1: Metabolic pathway of Propranolol to NDP and its downstream disposition via MAO.[1][3]

Pharmacology & Toxicology

Pharmacodynamic Activity

NDP retains the core beta-blocking pharmacophore (aryloxypropanolamine), but the loss of the bulky isopropyl group on the amine significantly alters its receptor binding affinity.

-

Potency: NDP is approximately 100 to 1700 times less potent than propranolol in blocking beta-1 receptors in atrial tissue.

-

Receptor Binding: It binds to beta-adrenergic receptors with a

of approx. 42 nM (turkey erythrocytes), compared to the sub-nanomolar affinity of propranolol. -

Stereoselectivity: Similar to the parent drug, the S(-)-enantiomer of NDP is more active than the R(+)-enantiomer, though both are weak.

Toxicological Relevance

While NDP itself is stable, its metabolic product (the aldehyde) is chemically reactive.

-

Aldehyde Toxicity: The intermediate 3-(α-naphthoxy)-2-hydroxypropanal is electrophilic and can form adducts with cellular proteins if not efficiently cleared by ALDH or Aldehyde Reductase.

-

Renal Accumulation: In patients with severe renal failure, polar metabolites like NLA and Glycol accumulate, but NDP levels generally remain low due to rapid turnover by MAO.

Bioanalytical Protocol (LC-MS/MS)

Quantification of NDP in plasma requires a validated LC-MS/MS method due to its lower circulating concentrations compared to the parent drug.

Sample Preparation

Protein Precipitation (PPT) is the preferred method for high-throughput analysis, though Liquid-Liquid Extraction (LLE) with ether offers cleaner extracts for lower detection limits.

Protocol (PPT):

-

Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard (e.g., Propranolol-d7 or Bisoprolol).

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer supernatant to an autosampler vial.

LC-MS/MS Parameters

-

Column: Hypersil GOLD C18 or BEH C18 (50 mm x 2.1 mm, 1.7–3 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3-4 minutes.

-

Ionization: ESI Positive Mode.

MRM Transitions

The loss of the isopropyl group shifts the precursor ion mass. The fragmentation pattern is distinct.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Origin of Fragment |

| Propranolol | 260.1 | 116.1 | ~20 | Naphthyl moiety |

| NDP | 218.1 | 74.0 | ~15-20 | Side chain (C₃H₈NO⁺) |

| NDP (Alt) | 218.1 | 116.1 | ~25 | Naphthyl moiety |

Note: The 218 -> 74 transition is often preferred for NDP to avoid interference from other naphthyl-containing metabolites, although 218 -> 116 is also intense.

Analytical Workflow Diagram

Figure 2: Standardized bioanalytical workflow for NDP quantification.

References

-

Yoshimoto, K. et al. (1995). "Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2."[5] British Journal of Clinical Pharmacology. Link

-

Walle, T. et al. (1982). "N-Dealkylation of propranolol: trapping of the 3-(1-naphthoxy)-2-hydroxypropionaldehyde formed in rat liver microsomes." Drug Metabolism and Disposition. Link

-

He, H. et al. (2021). "An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma." RSC Advances. Link

-

Ono, Y. et al. (1997). "Beta-Adrenoreceptor antagonistic actions and mutagenicities of R(+)- and S(-)-enantiomers of N-desisopropylpropranolol." Biological and Pharmaceutical Bulletin. Link

-

Masubuchi, Y. et al. (1994). "Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase." Drug Metabolism and Disposition. Link

Sources

- 1. Side-chain metabolism of propranolol: involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical trapping of labile aldehyde intermediates in the metabolism of propranolol and oxprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Metabolite: An In-depth Technical Guide to the Discovery and History of N-Desisopropylpropranolol

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of N-Desisopropylpropranolol, a primary metabolite of the seminal beta-blocker, propranolol. This document deviates from rigid templates to deliver a narrative that is both scientifically rigorous and contextually rich, tracing the journey of N-Desisopropylpropranolol from its initial discovery to its contemporary relevance in pharmacology and analytical science.

Foreword: The Propranolol Revolution and the Dawn of Metabolite Discovery

The story of N-Desisopropylpropranolol is intrinsically linked to the development of its parent compound, propranolol. The pioneering work of Sir James Black in the 1960s on beta-adrenergic receptor antagonists revolutionized the treatment of cardiovascular diseases like angina pectoris.[1][2] Propranolol, a non-selective beta-blocker, emerged as a cornerstone of cardiovascular therapy, and its widespread clinical use spurred intensive investigation into its metabolic fate within the human body.[1][3] It was within this context of burgeoning pharmacokinetic research that N-Desisopropylpropranolol was first identified.

Chapter 1: The Discovery - Unveiling a Key Metabolic Pathway

The first allusions to the N-desisopropylation of propranolol appeared in the early 1970s through the foundational work of Walle and Gaffney. Their research on propranolol's metabolism in dogs led to the identification of isopropylamine, a deamination product, hinting at the cleavage of the isopropyl group from the parent molecule.[4] This side-chain oxidation was later confirmed as a significant metabolic pathway in humans.[5][6]

Subsequent, more detailed metabolic studies definitively characterized N-Desisopropylpropranolol as a major human metabolite of propranolol.[7] It is now understood that this metabolic conversion is primarily catalyzed by the cytochrome P450 isoform CYP1A2, with some minor contribution from CYP2D6.[8][9]

Table 1: Key Milestones in the Discovery and Characterization of N-Desisopropylpropranolol

| Year | Milestone | Key Researchers | Significance |

| 1972 | Identification of isopropylamine as a deamination product of propranolol in dogs. | Walle, Ishizaki, Gaffney | First evidence of the N-desisopropylation pathway.[4] |

| 1987 | Smoking-induced increase in side-chain oxidation of propranolol. | Walle et al. | Highlighted the role of inducible enzymes in N-Desisopropylpropranolol formation.[5] |

| 1995 | Identification of CYP1A2 as the primary enzyme responsible for N-desisopropylation. | Yoshimoto et al. | Elucidated the specific enzymatic pathway for N-Desisopropylpropranolol synthesis in humans.[8] |

Chapter 2: Synthesis of a Reference Standard - A Practical Approach

Part I: Synthesis of the Intermediate: 1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol

This intermediate is synthesized from 1-naphthol and epichlorohydrin.

-

Reaction Scheme:

Caption: Synthesis of the key intermediate.

-

Step-by-Step Protocol:

-

Dissolve 1-naphthol in a 9:1 mixture of ethanol and water.

-

Add potassium hydroxide (KOH) to the solution and stir for 30 minutes.

-

Slowly add epichlorohydrin to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent.

-

The crude product can be purified by column chromatography.[10]

-

Part II: Amination to N-Desisopropylpropranolol

The final step involves the amination of the chlorinated intermediate. This can be achieved by reacting the intermediate with a source of ammonia.

-

Reaction Scheme:

Caption: Final amination step to yield N-Desisopropylpropranolol.

-

Step-by-Step Protocol (Proposed):

-

Dissolve the purified 1-(naphthalen-1-yloxy)-3-chloropropan-2-ol in a suitable solvent such as ethanol.

-

Add a concentrated aqueous solution of ammonia.

-

Heat the reaction mixture under reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude N-Desisopropylpropranolol can be purified by recrystallization or column chromatography.

-

Chapter 3: Pharmacological Profile - An Active Metabolite

N-Desisopropylpropranolol is not an inert byproduct; it is an active metabolite that contributes to the overall pharmacological effect of propranolol.[11] Its primary mechanism of action, like its parent compound, is the blockade of beta-adrenergic receptors.

Beta-Adrenergic Receptor Binding and Activity

Table 2: Comparative Pharmacological Properties of Propranolol and N-Desisopropylpropranolol

| Property | Propranolol | N-Desisopropylpropranolol | Reference |

| Primary Mechanism | Non-selective β-adrenergic antagonist | β-adrenergic antagonist | [12][13] |

| β-Receptor Binding (Kd) | Not explicitly compared in a single study | 42 nM (turkey erythrocytes) | [12] |